molecular formula C18H19ClN4O2S B2589489 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1100332-67-9

2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No. B2589489
CAS RN: 1100332-67-9
M. Wt: 390.89
InChI Key: AYYWKCXAMWQWTG-UHFFFAOYSA-N
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Description

The compound “2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of diethanolamine with m-chloroaniline or the reaction of piperazine with m-dichlorobenzene . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine . The product is typically purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, there are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the IUPAC name, InChI code, and storage temperature of a similar compound have been reported .

Scientific Research Applications

Antimicrobial Activity

Research on derivatives similar to the mentioned compound has shown promising antimicrobial properties. For instance, studies have synthesized and tested various sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety for their in vitro antimicrobial activity. These compounds displayed significant activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities, highlighting their potential as broad-spectrum antimicrobial agents (Bhatt, Kant, & Singh, 2016).

Anticancer Activity

Another study focused on the synthesis of azole-containing piperazine derivatives, investigating their antibacterial, antifungal, and cytotoxic activities. The results indicated that some compounds exhibited moderate to significant in vitro anticancer activities, with certain derivatives showing remarkable and broad-spectrum antimicrobial efficacy. This suggests a potential for the development of new anticancer drugs based on modifications of the chemical structure (Gan, Fang, & Zhou, 2010).

Anti-inflammatory Activity

The synthesis and characterization of novel compounds featuring the piperazine-1-yl bis-thiazole moiety demonstrated in vitro and in vivo anti-inflammatory activities. These compounds, through different biochemical mechanisms, could potentially offer new therapeutic approaches for treating inflammation-related diseases. The promising results from these studies underscore the importance of continuing research into the development of new anti-inflammatory agents based on the structural framework of "2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole" and its derivatives (Ahmed, Molvi, & Khan, 2017).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, some compounds have shown to have antimicrobial and anticancer activities .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry. Future research could focus on designing new derivatives of this compound that prove to be successful agents in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-21-17-8-3-2-7-16(17)20-18(21)22-9-11-23(12-10-22)26(24,25)15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYWKCXAMWQWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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